molecular formula C10H11ClO2 B8413304 2-(p-Chlorophenoxy)-2-methylpropanal

2-(p-Chlorophenoxy)-2-methylpropanal

Cat. No.: B8413304
M. Wt: 198.64 g/mol
InChI Key: TZZIYHWRTTUYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Chlorophenoxy)-2-methylpropanal (CAS: 56421-90-0, Molecular formula: C₁₀H₁₁ClOS) is an aldehyde derivative featuring a methyl-substituted propanal backbone and a para-chlorophenoxy group at the 2-position .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropanal

InChI

InChI=1S/C10H11ClO2/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3

InChI Key

TZZIYHWRTTUYLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Aldehyde vs. Carboxylic Acid/Esters
  • Clofibric Acid (2-(4-Chlorophenoxy)-2-methylpropionic acid): Functional group: Carboxylic acid (COOH). Applications: PPAR agonist, antihyperlipoproteinemic, and herbicide . Melting point: 120–122°C . Reactivity: Forms salts and esters (e.g., clofibrate) for improved bioavailability .
  • Clofibrate (Ethyl 2-(p-chlorophenoxy)-2-methylpropionate): Functional group: Ethyl ester. Applications: Lipid-lowering drug, metabolized to clofibric acid . Safety: Requires controlled handling due to reproductive toxicity risks .
  • 2-(p-Chlorophenoxy)-2-methylpropanal: Functional group: Aldehyde (CHO). Reactivity: Likely undergoes oxidation to carboxylic acids or reduction to alcohols. Safety: No direct data, but aldehydes generally require ventilation due to irritancy .
Acid Chloride Derivatives
  • 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride: Functional group: Acid chloride (COCl). Applications: Intermediate in synthesizing esters or amides . Reactivity: Highly reactive in nucleophilic acyl substitutions .

Substituent Variations

Halogen Substitution (Cl vs. Br)
  • 2-(4-Bromophenyl)-2-methylpropanal: Substituent: Bromine instead of chlorine. Properties: Higher molecular weight (257.1 g/mol vs. Safety: Similar handling precautions as chlorinated analogs due to halogen toxicity .
Sulfur vs. Oxygen in Phenoxy Group
  • 2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal: Substituent: Sulfanyl (S-) instead of phenoxy (O-).

Structural Modifications with Additional Groups

Silyl-Protected Derivatives
  • 2-[2-[tert-Butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal :
    • Modification: Bulky silyl group for steric protection.
    • Applications: Likely used in controlled synthesis to prevent unwanted side reactions .
Biphenyl Ether Analogs
  • 2-[2-(4-Chlorophenoxy)phenyl]acetic acid: Structure: Biphenyl ether with acetic acid moiety. Applications: Potential use in pharmaceuticals or agrochemicals due to aromatic stability .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Melting Point (°C) Key Applications
This compound 56421-90-0 C₁₀H₁₁ClOS 214.71 Aldehyde N/A Research intermediate
Clofibric acid 882-09-7 C₁₀H₁₁ClO₃ 214.65 Carboxylic acid 120–122 Hypolipidemic agent
Clofibrate 637-07-0 C₁₂H₁₅ClO₃ 242.70 Ester N/A Lipid-lowering drug
2-(4-Bromophenyl)-2-methylpropanal N/A C₁₀H₁₁BrOS 257.1 Aldehyde N/A Research chemical
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride 5542-60-9 C₁₀H₁₀Cl₂O₂ 233.10 Acid chloride N/A Synthetic intermediate

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